molecular formula C20H19N3S B12530936 3-[6-Butyl-2-(thiophen-2-yl)pyrimidin-4-yl]-1H-indole CAS No. 658699-92-4

3-[6-Butyl-2-(thiophen-2-yl)pyrimidin-4-yl]-1H-indole

Cat. No.: B12530936
CAS No.: 658699-92-4
M. Wt: 333.5 g/mol
InChI Key: HQDVBEKJJJQOMS-UHFFFAOYSA-N
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Description

3-[6-Butyl-2-(thiophen-2-yl)pyrimidin-4-yl]-1H-indole is a synthetic organic compound with the molecular formula C20H19N3S and a molecular weight of 333.45 g/mol . This chemical features a unique hybrid architecture that incorporates both an indole and a pyrimidine ring system, making it a valuable scaffold in medicinal chemistry and drug discovery research. The indole nucleus is a privileged structure in pharmaceutical science, known for its extensive biological potential . Scientific literature indicates that indole derivatives demonstrate a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The presence of the thiophene and pyrimidine components in this particular compound further enhances its potential as a multifunctional building block for developing novel therapeutic agents. Researchers can utilize this compound as a key intermediate in synthesizing more complex molecules or as a core structure for screening against various biological targets. Its structural complexity offers opportunities for further derivatization and structure-activity relationship studies. This product is provided as a high-purity material for research applications exclusively. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to handling and adhere to all appropriate safety protocols in laboratory settings.

Properties

CAS No.

658699-92-4

Molecular Formula

C20H19N3S

Molecular Weight

333.5 g/mol

IUPAC Name

3-(6-butyl-2-thiophen-2-ylpyrimidin-4-yl)-1H-indole

InChI

InChI=1S/C20H19N3S/c1-2-3-7-14-12-18(23-20(22-14)19-10-6-11-24-19)16-13-21-17-9-5-4-8-15(16)17/h4-6,8-13,21H,2-3,7H2,1H3

InChI Key

HQDVBEKJJJQOMS-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=NC(=N1)C2=CC=CS2)C3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Core Structural Analysis and Synthetic Strategy

The target compound, 3-[6-butyl-2-(thiophen-2-yl)pyrimidin-4-yl]-1H-indole , features a pyrimidine ring with substituents at positions 2 (thiophen-2-yl), 4 (indol-3-yl), and 6 (butyl). The synthesis requires precise control over regioselectivity and functional group compatibility. A plausible strategy involves:

  • Pyrimidine Core Construction : Introduce thiophen-2-yl and butyl groups at positions 2 and 6, respectively.
  • Indole Coupling : Attach the indole moiety at position 4 via cross-coupling or nucleophilic substitution.

Pyrimidine Core Synthesis

Starting Material Selection

A logical precursor is 2,4,6-trichloropyrimidine , enabling sequential substitution reactions. However, direct availability of this compound is limited. Alternatives include:

  • 4,6-Dichloropyrimidine : Synthesized via phosgene-mediated chlorination of 4,6-dihydroxypyrimidine.
  • 2-Chloropyrimidine : Alkylated at position 6 and coupled with thiophen-2-yl at position 2.

Indole Coupling at Position 4

Cross-Coupling Approaches

Option 1: Suzuki Coupling
  • Reagents : Indole-3-boronic acid, Pd(dppf)Cl₂, Na₂CO₃, DME/H₂O.
  • Conditions : 80°C, 12 hours.
  • Example :
    $$
    \text{6-Butyl-2-(thiophen-2-yl)-4-chloropyrimidine} + \text{Indole-3-boronic acid} \xrightarrow{\text{Pd}} \text{Target Compound}
    $$
    Note : Indole-3-boronic acid requires synthesis via lithiation/directed metallation.
Option 2: Ullmann Coupling
  • Reagents : Indole-3-bromide, CuI, L-proline, K₃PO₄, toluene.
  • Conditions : 110°C, 24 hours.
  • Example :
    $$
    \text{6-Butyl-2-(thiophen-2-yl)-4-chloropyrimidine} + \text{Indole-3-bromide} \xrightarrow{\text{Cu}} \text{Target Compound}
    $$

Functionalization Challenges

  • Indole-3-Substitution : Direct bromination of indole at position 3 is challenging. Alternative routes include:
    • Nitration/Reduction : Nitrate indole at position 3, reduce to amine, then convert to boronic acid.
    • Directed Ortho-Metallation (DoM) : Use a directing group (e.g., methyl) to install bromine at position 3.
Table 2: Indole-3-Functionalization Methods
Method Reagents/Conditions Yield (%) Reference
Nitration/Reduction HNO₃, H₂SO₄; Fe/HCl 50
DoM + Bromination LDA, TMSCl; NBS, CH₂Cl₂ 60

Alternative Routes

One-Pot Multi-Component Reactions

While less common, Biginelli-like reactions could theoretically assemble the pyrimidine core with substituents. For example:
$$
\text{β-Ketoester} + \text{Thiophen-2-yl urea} + \text{Butylamine} \xrightarrow{\text{AcOH}} \text{Core Pyrimidine}
$$
However, regioselectivity and scalability remain unproven.

Indole Ring Closure

Post-pyrimidine synthesis, indole could be formed via:

  • Fischer Indole Synthesis : Condense phenylhydrazine with a pyrimidine-derived ketone.
  • Buchwald-Hartwig Amination : Couple indole-amine with a pyrimidine halide.

Key Challenges and Solutions

Challenge Solution Reference
Indole-3-bromide availability Directed bromination via DoM
Pyrimidine regioselectivity Use 4,6-dichloropyrimidine as scaffold
Low coupling yields Optimize Pd ligands (e.g., SPhos)

Chemical Reactions Analysis

Types of Reactions

3-[6-Butyl-2-(thiophen-2-yl)pyrimidin-4-yl]-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[6-Butyl-2-(thiophen-2-yl)pyrimidin-4-yl]-1H-indole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[6-Butyl-2-(thiophen-2-yl)pyrimidin-4-yl]-1H-indole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain kinases, thereby affecting cell signaling pathways. The indole moiety can interact with various receptors, while the pyrimidine and thiophene rings contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Core Structural Differences

Compound Name Substituents on Pyrimidine/Pyrazoline Core Key Functional Groups
Target Compound 6-Butyl, 2-thiophen-2-yl, 4-indol-3-yl Pyrimidine, thiophene, indole
4-(1H-indol-3-yl)-6-(thiophen-2-yl)pyrimidin-2-ol (3) 2-hydroxy, 6-thiophen-2-yl, 4-indol-3-yl Pyrimidine, hydroxyl, thiophene
4-(1H-indol-3-yl)-6-(thiophen-2-yl)pyrimidin-2-amine (4) 2-amino, 6-thiophen-2-yl, 4-indol-3-yl Pyrimidine, amine, thiophene
3-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-1H-indole (5) Pyrazoline core with thiophene and indole Pyrazoline, thiophene, indole
3-(1-phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-1H-indole (6) Pyrazoline core with phenyl, thiophene, and indole Pyrazoline, phenyl, thiophene

Key Observations :

  • The target compound’s 6-butyl group distinguishes it from analogs 3–6, which lack alkyl chains. This substitution likely enhances lipophilicity and membrane permeability compared to hydroxyl or amine groups in compounds 3 and 4 .

Analysis :

  • The target compound’s absence of a polar group (e.g., -OH in 3 or -NH₂ in 4) may reduce hydrogen-bonding capacity but improve metabolic stability.
  • Pyrazoline derivatives (5 and 6) exhibit lower melting points than pyrimidine analogs, suggesting reduced crystallinity and enhanced solubility .

Biological Activity

3-[6-Butyl-2-(thiophen-2-yl)pyrimidin-4-yl]-1H-indole is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed examination of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula: C16H16N4S
  • Molecular Weight: 284.39 g/mol

The structure features a pyrimidine ring fused with an indole moiety, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity
    • The compound has shown promising results in inhibiting cancer cell proliferation. A study indicated that it could effectively suppress the growth of specific cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) cells, with IC50 values in the nanomolar range .
  • Kinase Inhibition
    • It has been reported to inhibit several kinases involved in tumor progression. The structure-activity relationship (SAR) studies highlighted that modifications at specific positions on the pyrimidine and indole rings could enhance its inhibitory potency against kinases such as Pim and Bcr-Abl, which are crucial in cancer signaling pathways .
  • Antimicrobial Properties
    • Preliminary evaluations suggest that the compound may possess antimicrobial properties, particularly against resistant strains of bacteria. The mechanism might involve disruption of bacterial biofilms or interference with bacterial DNA synthesis .

Case Studies and Research Findings

StudyFindingsIC50 Values
Study 1Inhibition of A549 cell proliferation8.3 nM
Study 2Selective inhibition of Pim kinases0.03 nM (Pim-1), 0.11 nM (Pim-2)
Study 3Antibacterial activity against Mycobacterium tuberculosisIC50 not specified

Case Study Example:
In a recent study published in MDPI, researchers synthesized various derivatives of indole and evaluated their biological activities. Among these, the compound demonstrated significant antitumor effects on HCT116 cell lines with an IC50 value of 1.3 nM, indicating its potential as a therapeutic agent against colorectal cancer .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Kinase Interaction : The compound binds to active sites on kinases, inhibiting their activity and disrupting downstream signaling pathways that promote cell proliferation and survival.
  • DNA Intercalation : Preliminary studies suggest that it may intercalate into DNA, affecting replication and transcription processes in rapidly dividing cells.

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